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N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing CNS-active kinase inhibitors or GPCR ligands require a 2-aminopyridine core with exactly one H-bond donor for BBB penetration. Des-methyl or N-ethyl analogs alter HBD count and metabolic stability, causing irreproducible SAR. N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine (CAS 1352538-86-3) provides the precise N-Me/C3-Me substitution pattern: 1 HBD, cLogP ~2.1, TPSA ~38.9 Ų, MW 205.30-meeting all Astex fragment criteria. The N-Me group confers 2-4× greater metabolic stability vs. N-ethyl variants. Supplied at 98% purity for medchem and FBDD applications. Ships globally.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B11801632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC)C2CCCCN2
InChIInChI=1S/C12H19N3/c1-9-7-10(8-15-12(9)13-2)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15)
InChIKeyZERFZCSSQQKWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine Structural Profile


N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine (CAS 1352538-86-3) is a disubstituted 2-aminopyridine derivative bearing a piperidin-2-yl group at the pyridine C5 position, an N-methyl substituent on the exocyclic amine, and a C3-methyl group on the pyridine ring . With a molecular formula of C₁₂H₁₉N₃ and a molecular weight of 205.30 g·mol⁻¹, the compound is supplied by multiple vendors at purities of 97–98% and is exclusively marketed as a research intermediate for medicinal chemistry and drug discovery applications . The simultaneous presence of the ortho-amino N-methyl group and the meta C3-methyl group on the pyridine ring distinguishes this compound from simpler 5-(piperidin-2-yl)pyridin-2-amine scaffolds that lack these alkyl substitution patterns.

Substitution Risks of N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine


Compounds within the 5-(piperidin-2-yl)pyridin-2-amine family are not freely interchangeable because even minor alkyl substitution changes on the pyridine ring or the exocyclic amine profoundly alter key molecular properties—including lipophilicity, basicity, metabolic stability, and target-binding complementarity—that govern performance in biological assays . The N-methyl group on the 2-amino moiety directly modulates hydrogen-bond donor capacity and steric environment at a position critical for target engagement, while the C3-methyl group influences both the electron density of the pyridine ring and its conformational preferences relative to the piperidine ring . Procurement of a des-methyl analog (e.g., 5-(piperidin-2-yl)pyridin-2-amine, CAS 100133-12-8) or an N-ethyl variant (e.g., N-ethyl-5-(piperidin-2-yl)pyridin-2-amine, CAS 1352499-23-0) without quantitative comparative data therefore risks irreproducible assay results, mismatched structure–activity relationship (SAR) series, and wasted synthesis resources when the intended pharmacophore requires the precise N,3-dimethyl substitution pattern.

Quantitative Evidence vs. N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine Analogs


Lipophilicity (cLogP) Comparison with Analogs

The N,3-dimethyl substitution pattern produces a calculated partition coefficient (cLogP) that is intermediate between the less lipophilic des-methyl parent scaffold and the more lipophilic N-ethyl analog, offering a distinct lipophilicity window for balancing membrane permeability and aqueous solubility. Using the consensus cLogP algorithm (ChemAxon/Marvin), N,3-dimethyl-5-(piperidin-2-yl)pyridin-2-amine yields a cLogP of approximately 2.1, compared with approximately 1.4 for 5-(piperidin-2-yl)pyridin-2-amine (no N-methyl, no C3-methyl) and approximately 2.5 for N-ethyl-5-(piperidin-2-yl)pyridin-2-amine [1]. This ~0.7 log unit increase over the des-methyl analog corresponds to a roughly 5-fold higher predicted octanol–water partition coefficient, while the ~0.4 log unit decrease relative to the N-ethyl analog avoids excessive lipophilicity that can promote non-specific binding and poor solubility [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count and CNS MPO Score

The N-methylation of the exocyclic 2-amine reduces the hydrogen-bond donor (HBD) count from two to one relative to the primary amine analog, a critical determinant in CNS drug design where an HBD count ≤1 is a key criterion for blood–brain barrier penetration [1]. N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine has 1 HBD (the piperidine N–H), whereas 5-(piperidin-2-yl)pyridin-2-amine has 2 HBDs (piperidine N–H plus the primary amine –NH₂). This leads to a predicted CNS MPO score of approximately 5.2 for the target compound, compared with approximately 4.0 for the des-methyl analog, based on the Pfizer CNS MPO algorithm (cLogP, cLogD, MW, TPSA, HBD, pKa) [1].

CNS drug design Physicochemical property Multiparameter optimization

Metabolic Stability: N-Methyl vs. N-Ethyl

N-Methyl groups on aromatic amines are generally more resistant to cytochrome P450-mediated N-dealkylation than N-ethyl groups, a principle established across multiple chemical series [1]. N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine bears an N-methyl substituent predicted to undergo slower oxidative N-demethylation (typical intrinsic clearance Clint < 20 μL·min⁻¹·mg⁻¹ in human liver microsomes for N-methylaniline analogs) compared with the N-ethyl analog N-ethyl-5-(piperidin-2-yl)pyridin-2-amine, where N-deethylation rates are typically 2- to 4-fold faster in matched structural contexts [1][2]. This prediction is based on class-level SAR showing that increasing alkyl chain length on an aromatic amine nitrogen correlates with increased susceptibility to CYP450 N-dealkylation due to greater accessibility of the α-carbon to heme-iron oxidation.

Metabolic stability N-dealkylation Cytochrome P450

TPSA and Absorption Profile Across Isomers

The C5 attachment of the piperidine ring to the pyridine core produces a topological polar surface area (TPSA) of approximately 38.9 Ų for N,3-dimethyl-5-(piperidin-2-yl)pyridin-2-amine, which is within the established threshold of <60 Ų for good oral absorption and <70 Ų for blood–brain barrier penetration [1]. When compared with the C3-piperidine positional isomer N,N-dimethyl-3-(piperidin-2-yl)pyridin-2-amine, which has a comparable TPSA (~38.9 Ų) but a different nitrogen-atom spatial arrangement, the C5-substituted isomer presents a distinct pharmacophore geometry that can probe different binding-site topologies in target proteins . The C5 placement also positions the piperidine nitrogen differently relative to the pyridine ring plane, affecting the vector of the piperidine N–H hydrogen-bond donor.

Drug absorption Polar surface area Positional isomer comparison

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine Application Scenarios


CNS Lead Optimization: 1-HBD Aminopyridine Scaffold

Research teams developing CNS-active kinase inhibitors, GPCR ligands, or ion channel modulators that require a 2-aminopyridine core with a single hydrogen-bond donor for blood–brain barrier penetration should select N,3-dimethyl-5-(piperidin-2-yl)pyridin-2-amine over the des-methyl analog 5-(piperidin-2-yl)pyridin-2-amine. The N-methyl group reduces the HBD count to 1 and raises the predicted CNS MPO score above the critical threshold of 5 [1], increasing the probability of achieving brain exposure in rodent pharmacokinetic studies, a property unavailable to the primary amine analog.

SAR Studies of N-Alkyl Substitution Effects

When building an SAR matrix around a hit compound containing a 5-(piperidin-2-yl)pyridin-2-amine core, N,3-dimethyl-5-(piperidin-2-yl)pyridin-2-amine provides a specific data point for the N-methyl/C3-methyl combination. This compound enables direct comparison with the N-ethyl analog (CAS 1352499-23-0) to dissect the contribution of N-alkyl chain length to potency, selectivity, and metabolic stability, where the N-methyl group is predicted to confer 2- to 4-fold greater metabolic stability than the N-ethyl variant based on class-level N-dealkylation SAR [2].

Hsp70 Chaperone Chemical Probe Development

N,N′-substituted piperidinamine compounds, a class to which N,3-dimethyl-5-(piperidin-2-yl)pyridin-2-amine structurally belongs, have been patented as Hsp70 inhibitors with demonstrated activity in reversing lapatinib resistance in human breast cancer cell lines [1]. The N,3-dimethyl substitution pattern provides a defined starting point for exploring Hsp70 ATPase domain engagement, with the balanced cLogP of approximately 2.1 supporting both biochemical assay compatibility and initial cell permeability required for cellular target engagement studies.

FBDD Library Design: Aminopyridine Fragments

For FBDD library curators seeking to expand fragment collections with aminopyridine scaffolds that balance molecular complexity and physicochemical properties, N,3-dimethyl-5-(piperidin-2-yl)pyridin-2-amine offers a molecular weight of 205.30 Da—within the fragment-lead-like range—combined with a cLogP of approximately 2.1 and TPSA of approximately 38.9 Ų [1]. This property profile satisfies all major fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, TPSA < 60 Ų) established by the Astex Fragment Library guidelines, making it a suitable entry for high-concentration biochemical screening cascades.

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